![molecular formula C16H15N3O2 B14422062 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole CAS No. 80199-97-9](/img/structure/B14422062.png)
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Formation of the Triazole Ring: The intermediate is then reacted with sodium azide and a copper(I) catalyst in a click chemistry reaction to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) and copper(I) iodide (CuI) in a click chemistry reaction.
Major Products
Oxidation: Formation of benzylic alcohols or carboxylic acids.
Reduction: Formation of the corresponding reduced triazole derivatives.
Substitution: Formation of azide-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Similar structure with a benzyloxy group and a triazole ring.
2-Phenyl-5-methyl-2H-1,2,3-triazole: Contains a phenyl group and a triazole ring, used as an enzyme inhibitor.
Fluconazole: A triazole-containing antifungal drug.
Uniqueness
2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Eigenschaften
CAS-Nummer |
80199-97-9 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2-[(4-phenylmethoxyphenoxy)methyl]triazole |
InChI |
InChI=1S/C16H15N3O2/c1-2-4-14(5-3-1)12-20-15-6-8-16(9-7-15)21-13-19-17-10-11-18-19/h1-11H,12-13H2 |
InChI-Schlüssel |
GWITXRMULARJMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCN3N=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
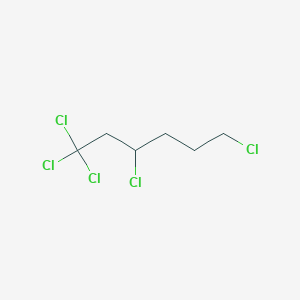
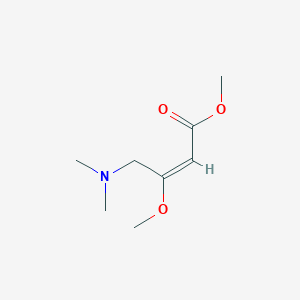


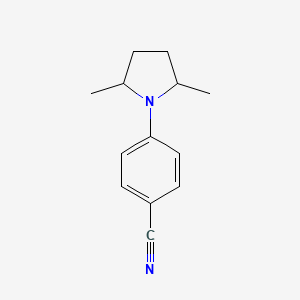
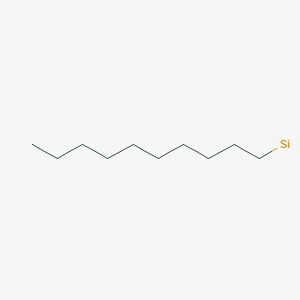

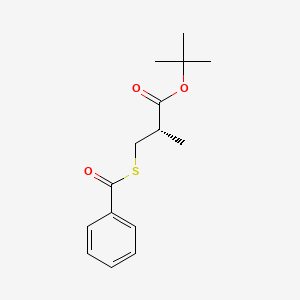
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)

